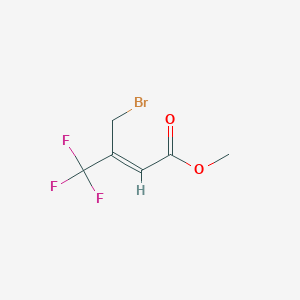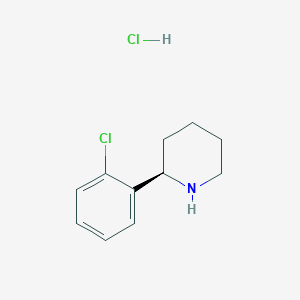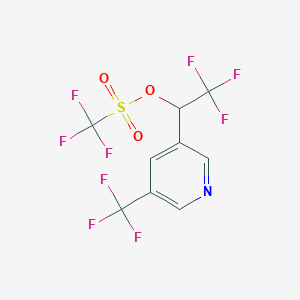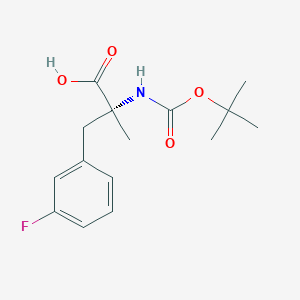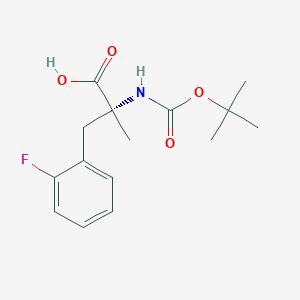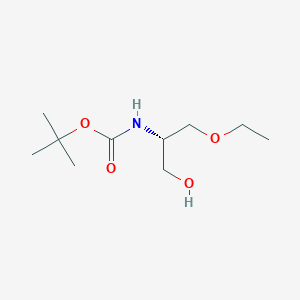
N-Boc-D-Ser(Et)-ol
Overview
Description
N-Boc-D-Ser(Et)-ol is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of serine and is a member of the Boc-protected amino acid family. This compound has been used in a variety of lab experiments, and it has been found to possess various biochemical and physiological effects. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
N-Boc-D-Ser(Et)-ol has been used in a variety of scientific research fields. It has been used in the study of enzyme inhibition and protein-protein interactions, as well as in the study of drug design and drug delivery. It has also been used in the study of peptide synthesis and peptide structure.
Mechanism of Action
N-Boc-D-Ser(Et)-ol acts as an enzyme inhibitor and a protein-protein interaction inhibitor. It binds to the active site of enzymes, preventing them from catalyzing reactions. It also binds to the active site of proteins, preventing them from forming protein-protein interactions.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the formation of protein-protein interactions. It has also been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways.
Advantages and Limitations for Lab Experiments
N-Boc-D-Ser(Et)-ol has several advantages for lab experiments. It is easily synthesized and can be stored for long periods of time without degradation. It is also a potent enzyme inhibitor and protein-protein interaction inhibitor. However, it has some limitations. It is not as potent as some other enzyme inhibitors and protein-protein interaction inhibitors, and it can be toxic to some cell types.
Future Directions
There are several potential future directions for the study of N-Boc-D-Ser(Et)-ol. It could be used in the study of drug design and drug delivery, as well as in the study of peptide synthesis and peptide structure. It could also be used in the study of enzyme inhibition and protein-protein interactions. Additionally, it could be used to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways. Finally, it could be used to study the biochemical and physiological effects of this compound on cells and tissues.
properties
IUPAC Name |
tert-butyl N-[(2S)-1-ethoxy-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

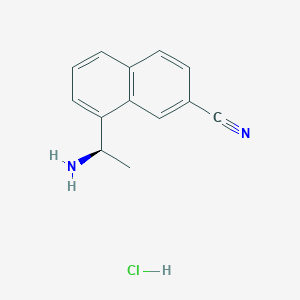
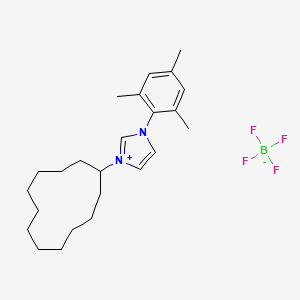

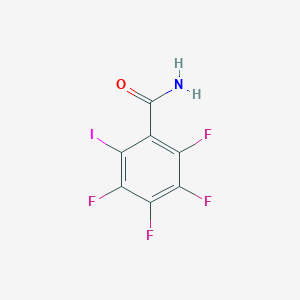
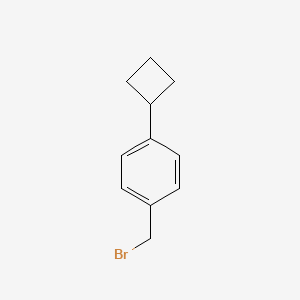
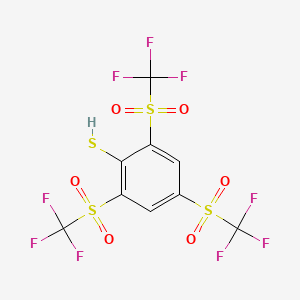

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
